molecular formula C8H6F3NO3 B8800841 N-(2,4-dihydroxyphenyl)-2,2,2-trifluoro-acetamide

N-(2,4-dihydroxyphenyl)-2,2,2-trifluoro-acetamide

Cat. No. B8800841
M. Wt: 221.13 g/mol
InChI Key: SXTONSAAPWCQDB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,4-dihydroxyphenyl)-2,2,2-trifluoro-acetamide is a useful research compound. Its molecular formula is C8H6F3NO3 and its molecular weight is 221.13 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-(2,4-dihydroxyphenyl)-2,2,2-trifluoro-acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2,4-dihydroxyphenyl)-2,2,2-trifluoro-acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

N-(2,4-dihydroxyphenyl)-2,2,2-trifluoro-acetamide

Molecular Formula

C8H6F3NO3

Molecular Weight

221.13 g/mol

IUPAC Name

N-(2,4-dihydroxyphenyl)-2,2,2-trifluoroacetamide

InChI

InChI=1S/C8H6F3NO3/c9-8(10,11)7(15)12-5-2-1-4(13)3-6(5)14/h1-3,13-14H,(H,12,15)

InChI Key

SXTONSAAPWCQDB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1O)O)NC(=O)C(F)(F)F

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a solution of N-(2,4-dimethoxy phenyl)-2,2,2-trifluoro-acetamide (2.50 g; 10 mmol) in CH2Cl2 (20 mL) cooled to −10° C. was added 1 M BBr3 (CH2Cl2; 24 mL; 24 mmol) under N2 atmosphere. The mixture was allowed to warm to room temperature over 2 hours and poured onto H2O (150 mL). Saturated aqueous NaHCO3 (100 mL) and diethylether (100 mL) was added to dissolve any precipitated material. The organic layer was Isolated, washed with H2O (50 mL), dried (MgSO4), filtered and the eluate evaporated to dryness to yield 1.85 g (83%) of the desired compound as a greyish solid.
Quantity
2.5 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
24 mL
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
reactant
Reaction Step Three
Yield
83%

Synthesis routes and methods II

Procedure details

A mixture of 1.5 grams (0.0036 mole) of, N-[2,4-bis(phenylmethoxy)phenyl]-2,2,2-trifluoroacetamide and 0.2 gram (catalyst) of 10% palladium on carbon in 125 mL of ethanol was treated with hydrogen gas in a Parr Hydrogenator, yielding 0.80 gram of the subject compound. The NMR spectrum was consistent with the proposed structure.
Name
N-[2,4-bis(phenylmethoxy)phenyl]-2,2,2-trifluoroacetamide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.2 g
Type
catalyst
Reaction Step One
Quantity
125 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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